Yunnancoronarin A
Overview
Description
Yunnancoronarin A is a natural diterpenoid compound isolated from the rhizomes of the plant Hedychium yunnanense. This compound belongs to the labdane-type diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-tumor activity.
Mechanism of Action
Target of Action
Yunnancoronarin A is a natural diterpenoid isolated from the rhizomes of Hedychium species It’s known that many diterpenoids have a broad range of biological targets, including various enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
It’s known that diterpenoids often interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Diterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Result of Action
This compound exhibits good growth inhibition activities on HUVEC proliferation . At certain concentrations, it has been found to suppress the growth factor-induced tube formation of HUVEC . This suggests that this compound may have potential anti-angiogenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Yunnancoronarin A typically involves extraction from the rhizomes of Hedychium yunnanense. The process begins with drying and crushing the rhizomes, followed by extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of the compound. Additionally, the development of environmentally friendly extraction methods is being explored to reduce solvent usage and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Yunnancoronarin A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its cytotoxic effects on cancer cell lines, including lung adenocarcinoma cells (A549) and leukemia cells (K562).
Medicine: Investigated for its anti-tumor properties and potential use in cancer therapy.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
- Yunnancoronarin B
- Yunnancoronarin C
- Hedyforrestin D
- 15-ethoxy-hedyforrestin D
Comparison: Yunnancoronarin A is unique among these compounds due to its potent anti-tumor activity. While other labdane-type diterpenoids also exhibit cytotoxic effects, this compound has shown higher efficacy in inhibiting cancer cell growth. Its distinct chemical structure, characterized by specific functional groups, contributes to its unique biological activity .
Properties
IUPAC Name |
(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIGHTZWXIGRIJ-JEQJTPLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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